Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9N3O4 and a molecular weight of 235.20 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse applications in medicinal chemistry and material science . It is characterized by the presence of an ethyl ester group, a nitro group, and an imidazo[1,2-a]pyridine core structure .
Mechanism of Action
Target of Action
Compounds with a similar imidazo[1,2-a]pyridine core have been studied for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Result of Action
A compound showed clear signs of apoptosis including nuclear condensation and fragmentation at the concentration of 100 µm .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroformate, followed by nitration using nitric acid . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization and nitration processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Oxidation: The imidazo[1,2-a]pyridine core can undergo oxidation reactions, forming various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate.
Substitution: 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.
Oxidation: Various oxidized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Similar Compounds:
Uniqueness: The presence of both the nitro group and the ethyl ester group in this compound makes it unique compared to other derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)8-6-12-5-7(13(15)16)3-4-9(12)11-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXFLWMGZPJKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502502 | |
Record name | Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38923-08-9 | |
Record name | Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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